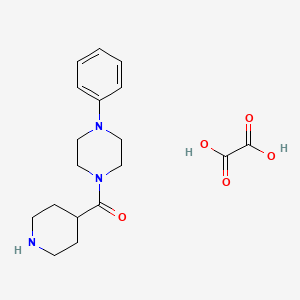![molecular formula C27H35N3O7 B3951104 1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951104.png)
1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate
Vue d'ensemble
Description
1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively studied for its potential therapeutic uses.
Mécanisme D'action
1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate exerts its effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. This compound also modulates the release of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce pain and inflammation, improve motor function in animal models of multiple sclerosis, and reduce seizures in animal models of epilepsy. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise and targeted manipulation of the endocannabinoid system. However, this compound is also known to have a high affinity for other receptors, including the serotonin and dopamine receptors, which can complicate interpretation of results. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and the need for specialized equipment and protocols.
Orientations Futures
There are several potential future directions for research on 1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate. One area of interest is its potential as a treatment for opioid addiction and withdrawal. This compound has been shown to reduce the rewarding effects of opioids in animal models, and it may have potential as a non-addictive alternative for pain management. Other potential future directions include investigating the effects of this compound on neuroinflammation and neurodegeneration, as well as exploring its potential as a treatment for other neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate has been extensively studied for its potential therapeutic uses in various medical conditions, including pain management, epilepsy, and multiple sclerosis. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3.C2H2O4/c1-30-23-9-8-21(24(18-23)31-2)19-26-12-10-20(11-13-26)25(29)28-16-14-27(15-17-28)22-6-4-3-5-7-22;3-1(4)2(5)6/h3-9,18,20H,10-17,19H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIAMMIFTHKAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951033.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B3951034.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951058.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951060.png)
![1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951067.png)
![1-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951071.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951080.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951084.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3951088.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951092.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951107.png)
![1-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine oxalate](/img/structure/B3951108.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951130.png)